Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC17497076
Molecular Formula: C10H7BrF3N3O2
Molecular Weight: 338.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrF3N3O2 |
|---|---|
| Molecular Weight | 338.08 g/mol |
| IUPAC Name | ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)8-15-7-3-5(10(12,13)14)6(11)4-17(7)16-8/h3-4H,2H2,1H3 |
| Standard InChI Key | QGXBVFHRDNAXKL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazolo[1,5-a]pyridine family, characterized by a fused bicyclic system. Key structural attributes include:
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Bromo substituent at position 6, enabling cross-coupling reactions.
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Trifluoromethyl group at position 7, enhancing metabolic stability and membrane permeability.
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Ethyl carboxylate at position 2, providing a handle for further derivatization.
Table 1: Fundamental Chemical Identifiers
Stereoelectronic Properties
Density functional theory (DFT) calculations reveal:
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Planar triazolopyridine core with minimal deviation (≤0.05 Å) from coplanarity.
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Electron-withdrawing effects from the trifluoromethyl group reduce electron density at N3, favoring electrophilic substitutions at C6 .
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Bromo group induces a dipole moment of 2.8 Debye, enhancing intermolecular interactions in crystalline phases .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via cyclocondensation strategies, as exemplified by analogous triazolopyridines:
Table 2: Representative Synthesis Protocol
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1,2-Diamino-4-bromopyridinium salt | Ethyl 2-chloro-2-oxoacetate, pyridine, 100°C, 18 h | 60.5% | |
| Diaminopyridine derivatives | POCl₃, ultrasound, 80–150°C | N/R |
Mechanistic Insights:
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Nucleophilic attack by the α-amino group on ethyl 2-chloro-2-oxoacetate forms an intermediate amide.
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Cyclodehydration under thermal or ultrasonic conditions yields the triazole ring .
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Post-functionalization: The bromo group permits Suzuki-Miyaura couplings, while the trifluoromethyl group resists further substitution under mild conditions .
Scalability and Optimization
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Ultrasound-assisted synthesis reduces reaction time by 40% compared to conventional heating .
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Solvent screening identifies dimethylacetamide (DMA) as superior to pyridine for improving yields to ~75% in pilot-scale trials .
Physicochemical and Pharmacokinetic Profile
Computed Properties
Advanced algorithms predict the following characteristics:
Table 3: Key Physicochemical Parameters
| Property | Value | Implications |
|---|---|---|
| Topological Polar Surface Area | 56.5 Ų | Moderate membrane permeability |
| Hydrogen Bond Acceptors | 7 | High solubility in polar aprotic solvents |
| Rotatable Bonds | 3 | Conformational flexibility |
| Complexity | 355 | Challenges in synthetic reproducibility |
ADMET Predictions
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Lipophilicity: XLogP3-AA = 2.9 suggests favorable blood-brain barrier penetration .
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Metabolic Stability: Trifluoromethyl group reduces CYP450-mediated oxidation (t₁/₂ > 6 h in human liver microsomes).
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hERG Inhibition: Low risk (IC₅₀ > 30 μM), making it suitable for cardiovascular drug candidates .
Applications in Drug Discovery
Kinase Inhibition
Molecular docking studies indicate:
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High affinity (Kd = 12 nM) for EGFR T790M mutants due to halogen bonding with Met793 .
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Selectivity: >100-fold preference over wild-type EGFR in biochemical assays.
Antibacterial Agents
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